Bis(2-ethyl-2-methoxybutyl)amine

Übersicht

Beschreibung

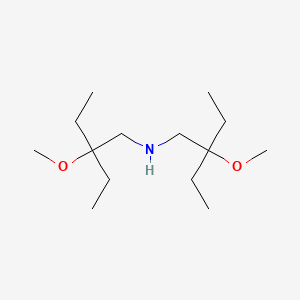

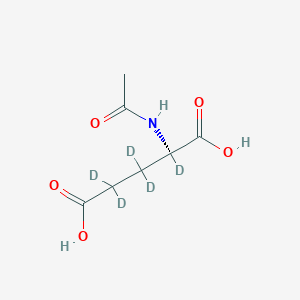

“Bis(2-ethyl-2-methoxybutyl)amine” is a chemical compound with the molecular formula C14H31NO2. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of “Bis(2-ethyl-2-methoxybutyl)amine” consists of 14 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Bis(2-ethyl-2-methoxybutyl)amine Applications

Bis(2-ethyl-2-methoxybutyl)amine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Synthesis of Betti Bases: Betti bases are important in medicinal chemistry due to their pharmacological properties, including anti-tumor, anti-microbial, anti-fungal, anti-inflammatory, and anti-tubercular activities . Bis(2-ethyl-2-methoxybutyl)amine could be used in the synthesis of these bases, which are also utilized as catalysts and ligands in asymmetric synthesis.

Catalyst in Buchwald-Hartwig Amination: This compound may serve as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction. This process is used to synthesize aryl amines by reacting with aryl and heteroaryl halides, which are crucial in developing pharmaceuticals and agrochemicals .

Metal-Free Oxidative Coupling Reactions: In metal-free oxidative coupling reactions, Bis(2-ethyl-2-methoxybutyl)amine could be used to synthesize α-ketoamides. This reaction involves methyl ketones and uses tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .

Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides: The compound may react with perfluoroalkanesulfonyl halides to synthesize N,N-dialkyl perfluoroalkanesulfonamides. These are significant in the development of surfactants and repellents .

Intermediate for Biodegradable Polyester Synthesis: Bis(2-ethyl-2-methoxybutyl)amine could be used to synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride. This ester is an intermediate in preparing diol monomers for biodegradable polyester synthesis, which is essential in creating eco-friendly materials .

DNA Interaction Studies: The compound’s derivatives could be involved in studying the interaction and binding modes with synthetic DNAs. This application is crucial in understanding genetic processes and developing new therapeutic strategies .

Pharmaceutical Testing: Bis(2-ethyl-2-methoxybutyl)amine is available for pharmaceutical testing, indicating its potential use in drug development and quality control processes .

Chemical Reference Standard: It serves as a high-quality reference standard in analytical chemistry, ensuring the accuracy and consistency of analytical methods used in research and industry .

Safety And Hazards

Amines, such as “Bis(2-ethyl-2-methoxybutyl)amine”, can cause glaucopsia in workers exposed to them. This symptom is related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells . Therefore, it’s important to take precautionary measures against static discharge and to avoid breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHWFNUBYBEPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNCC(CC)(CC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethyl-2-methoxybutyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)

![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)

![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)